Cas no 26095-39-6 (2-Furancarboxylic acid, 5-methyl-4-(4-morpholinylmethyl)-)

2-Furancarboxylic acid, 5-methyl-4-(4-morpholinylmethyl)- 化学的及び物理的性質
名前と識別子
-
- 2-Furancarboxylic acid, 5-methyl-4-(4-morpholinylmethyl)-
- 5-METHYL-4-MORPHOLIN-4-YLMETHYL-FURAN-2-CARBOXYLIC ACID
- 5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid
- 5-methyl-4-(morpholin-4-ylmethyl)-2-furoic acid
- Cambridge id 5918414
- CS-0333427
- 5-methyl-4-(morpholin-4-ylmethyl)-2-furoic acid, AldrichCPR
- AB00100768-01
- 26095-39-6
- Oprea1_840266
- AKOS000301337
- DB-213155
- 5-Methyl-4-(4-morpholinylmethyl)-2-furoic acid #
- Furan-2-carboxylic acid, 5-methyl-4-(4-morpholylmethyl)-
- Oprea1_812543
- SCHEMBL3878729
- 5-Methyl-4-(morpholinomethyl)furan-2-carboxylicacid
-
- インチ: InChI=1S/C11H15NO4/c1-8-9(6-10(16-8)11(13)14)7-12-2-4-15-5-3-12/h6H,2-5,7H2,1H3,(H,13,14)
- InChIKey: RYGQPTJGYVABKT-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(O1)C(=O)O)CN2CCOCC2
計算された属性
- せいみつぶんしりょう: 225.10015
- どういたいしつりょう: 225.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.9Ų
- 疎水性パラメータ計算基準値(XlogP): -1.6
じっけんとくせい
- PSA: 62.91
2-Furancarboxylic acid, 5-methyl-4-(4-morpholinylmethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM515826-1g |
5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid |
26095-39-6 | 97% | 1g |
$366 | 2024-07-28 |
2-Furancarboxylic acid, 5-methyl-4-(4-morpholinylmethyl)- 関連文献
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
2-Furancarboxylic acid, 5-methyl-4-(4-morpholinylmethyl)-に関する追加情報
Professional Introduction to 2-Furancarboxylic acid, 5-methyl-4-(4-morpholinylmethyl)- (CAS No. 26095-39-6)
2-Furancarboxylic acid, 5-methyl-4-(4-morpholinylmethyl)- (CAS No. 26095-39-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its furan ring substituents and morpholine moiety, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The structural features of this compound contribute to its potential applications in drug discovery and development, particularly in the design of novel therapeutic agents targeting complex biological pathways.
The synthesis and characterization of 2-Furancarboxylic acid, 5-methyl-4-(4-morpholinylmethyl)- involve meticulous chemical methodologies that highlight the compound's versatility. The presence of the furan ring, a five-membered heterocyclic aromatic ring containing an oxygen atom, imparts specific electronic and steric properties to the molecule. This structural motif is well-documented for its role in enhancing binding affinity to biological targets, making it a preferred scaffold in medicinal chemistry. Additionally, the 5-methyl and 4-(4-morpholinylmethyl) substituents introduce functional groups that can be further modified to tailor the pharmacological properties of the compound.
In recent years, there has been a surge in research focused on developing small molecule inhibitors for various therapeutic areas, including oncology, neurology, and inflammation. The unique structural attributes of 2-Furancarboxylic acid, 5-methyl-4-(4-morpholinylmethyl)- position it as a promising candidate for such applications. For instance, studies have demonstrated that furan-based compounds can interact with enzymes and receptors involved in disease pathways, offering potential therapeutic benefits. The morpholine group, known for its ability to enhance solubility and metabolic stability, further enhances the compound's suitability for drug development.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug design due to their diverse biological activities and favorable pharmacokinetic profiles. The synthesis of 2-Furancarboxylic acid, 5-methyl-4-(4-morpholinylmethyl)- exemplifies the sophisticated chemical techniques employed in modern drug discovery. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition metal-mediated transformations, have been utilized to construct the complex framework of this compound efficiently. These techniques not only ensure high yields but also allow for precise control over stereochemistry, which is crucial for optimizing drug efficacy.
The biological activity of 2-Furancarboxylic acid, 5-methyl-4-(4-morpholinylmethyl)- has been explored in several preclinical studies. Research indicates that this compound exhibits inhibitory effects on key enzymes implicated in cancer progression and inflammatory responses. The furan ring interacts with target proteins through hydrophobic and hydrogen bonding interactions, while the morpholine moiety modulates binding affinity through electrostatic interactions. Such findings underscore the compound's potential as a lead molecule for further pharmacological development.
In conclusion, 2-Furancarboxylic acid, 5-methyl-4-(4-morpholinylmethyl)- (CAS No. 26095-39-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural composition and demonstrated biological activity make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, its role in addressing critical health challenges is expected to expand. The ongoing exploration of its pharmacological properties highlights its importance as a cornerstone in modern drug discovery efforts.
26095-39-6 (2-Furancarboxylic acid, 5-methyl-4-(4-morpholinylmethyl)-) 関連製品
- 2034585-64-1(6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one)
- 1804182-70-4(Ethyl 3-(2-bromopropanoyl)-4-ethoxybenzoate)
- 1541406-43-2(methyl 4-amino-4-(2-fluorophenyl)butanoate)
- 2171969-96-1(ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate)
- 1211519-21-9(1-(4-chloropyridin-2-yl)methylpiperazine)
- 1893836-51-5(methyl2-(2,3,4,5-tetrafluorophenyl)ethylamine)
- 1361801-98-0(Hydroxy-(2',4'-dichloro-2-fluoro-biphenyl-4-yl)-acetic acid)
- 1806045-88-4(2-Cyano-4-methoxy-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine)
- 1797602-38-0(N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide)
- 2227725-36-0(2-bromo-6-(2R)-2-hydroxypropylphenol)




